molecular formula C15H22N2O4 B13094510 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate

1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate

Katalognummer: B13094510
Molekulargewicht: 294.35 g/mol
InChI-Schlüssel: RGRWSBXMWYKMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is a chemical compound that combines a cyclohexyl group with a pyridin-2-yl group through an ethanamine linkage, and is further stabilized as an oxalate salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate typically involves the following steps:

    Formation of the Ethanamine Linkage: The initial step involves the reaction of cyclohexylamine with 2-bromopyridine under basic conditions to form 1-cyclohexyl-2-(pyridin-2-yl)ethanamine.

    Oxalate Salt Formation: The free base is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Cyclohexyl-2-(pyridin-3-yl)ethanamine
  • 1-Cyclohexyl-2-(pyridin-4-yl)ethanamine
  • 1-Cyclohexyl-2-(pyridin-2-yl)ethanol

Uniqueness

1-Cyclohexyl-2-(pyridin-2-yl)ethanamine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it more suitable for various applications compared to its analogs.

Eigenschaften

Molekularformel

C15H22N2O4

Molekulargewicht

294.35 g/mol

IUPAC-Name

1-cyclohexyl-2-pyridin-2-ylethanamine;oxalic acid

InChI

InChI=1S/C13H20N2.C2H2O4/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;3-1(4)2(5)6/h4-5,8-9,11,13H,1-3,6-7,10,14H2;(H,3,4)(H,5,6)

InChI-Schlüssel

RGRWSBXMWYKMME-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(CC2=CC=CC=N2)N.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.